Osladin
Description
Historical Context of Osladin (B1214322) Discovery and Initial Characterization
The sweet taste of the rhizome of Polypodium vulgare has been known for centuries. hebmu.edu.cn Initially, in the late 19th century, this sweetness was incorrectly attributed to glycyrrhizin, the well-known sweet compound from licorice root. researchgate.net However, it wasn't until the mid-20th century that a more rigorous scientific investigation began. In 1967, the Czechoslovakian scientists Jizba and Herout successfully isolated the true sweet principle from the fern's rhizomes. researchgate.net They named the newly discovered compound "this compound," derived from the Czech name for the fern. iisc.ac.in
Their seminal work, published in 1971, detailed the initial characterization of this compound and proposed its planar structure. researchgate.net This was a significant step forward, identifying it as a steroidal saponin (B1150181), a class of compounds known for their diverse biological activities. However, the complete stereochemistry—the precise three-dimensional arrangement of its atoms—remained a complex puzzle. Later work by Havel and Cerny contributed to the understanding of the aglycone's absolute stereochemistry through partial synthesis from solasodine. hebmu.edu.cn It was later discovered through total synthesis and single-crystal X-ray diffraction studies by Yamada and Nishizawa that the initially proposed stereochemistry at several positions was incorrect, leading to a critical revision of this compound's structure. iisc.ac.in
Timeline of this compound's Discovery and Characterization
| Year | Key Finding | Researchers |
|---|---|---|
| 1885 | Sweetness of Polypodium vulgare rhizome incorrectly attributed to glycyrrhizin. | Guignet |
| 1967 | Isolation of the true sweet principle, this compound. | Jizba and Herout |
| 1971 | Initial structural characterization of this compound. | Jizba, Dolejs, Herout & Sorm |
| 1995 | Revision of this compound's stereochemistry through total synthesis. | Yamada and Nishizawa |
Natural Occurrence and Botanical Sources of this compound in Pteridophytes
This compound is a naturally occurring compound found within the plant kingdom, specifically within the division of Pteridophytes, commonly known as ferns. nih.gov The primary and most well-documented botanical source of this compound is the rhizome of the common polypody fern, Polypodium vulgare. hebmu.edu.cnresearchgate.net This fern is widespread across Europe and parts of Asia. iisc.ac.in
While Polypodium vulgare is the principal source of this compound, related steroidal saponins (B1172615) with similar sweet properties have been isolated from other members of the Polypodiaceae family. Notably, polypodoside A, a compound with a sweetness potency even greater than this compound, has been identified in the rhizomes of Polypodium glycyrrhiza, a fern native to western North America. wikipedia.orgoup.com The presence of these structurally similar sweet compounds in related fern species suggests a shared biosynthetic pathway for these unique steroidal saponins within this plant lineage. researchgate.net The biosynthesis of steroidal saponins in plants is a complex process, originating from the mevalonate (B85504) pathway to produce a squalene (B77637) precursor, which then undergoes a series of cyclization, oxidation, and glycosylation steps to form the final diverse structures. researchgate.netiisc.ac.in
Natural Sources of this compound and Related Compounds
| Compound | Botanical Source | Family |
|---|---|---|
| This compound | Polypodium vulgare | Polypodiaceae |
| Polypodoside A | Polypodium glycyrrhiza | Polypodiaceae |
Significance of this compound as a Unique Steroidal Saponin for Academic Inquiry
This compound's significance in academic research stems from its remarkable properties and complex molecular architecture, making it a fascinating subject for chemists and biochemists. researchgate.net Its intense sweetness, estimated to be approximately 500 times that of sucrose (B13894) on a weight basis, places it among the most potent naturally occurring sweeteners. hebmu.edu.cnwikipedia.org This property alone makes it a molecule of great interest in the study of taste reception and the structure-activity relationships of sweet compounds. nih.gov
From a chemical standpoint, this compound's structure is highly unique. It is a bisdesmosidic steroidal saponin, meaning it has two sugar chains attached to the steroidal aglycone (the non-sugar portion). The specific arrangement of these sugar moieties and the intricate stereochemistry of the steroidal backbone, including a spirostanol (B12661974) structure, are crucial to its intense sweetness. researchgate.netiisc.ac.in The revision of its stereochemistry highlighted the subtle yet critical role that the three-dimensional arrangement of atoms plays in determining the biological activity of a molecule. iisc.ac.in The fact that the originally synthesized, incorrectly assumed stereoisomer was tasteless, while the true structure is intensely sweet, provides a stark example of stereospecificity in molecular recognition by taste receptors. iisc.ac.in
The complexity of this compound's structure has also made it a challenging and rewarding target for total synthesis. iisc.ac.in The successful synthesis of this compound not only confirmed its revised structure but also spurred the development of new synthetic methodologies for the stereoselective formation of glycosidic bonds, which are notoriously difficult to control. researchgate.net This makes this compound a valuable model compound in the field of synthetic organic chemistry, demonstrating the power of modern synthetic techniques to construct highly complex natural products. Its unique combination of a rigid steroidal core and flexible sugar appendages also makes it an excellent tool for probing the binding sites of sweet taste receptors, contributing to a deeper understanding of the molecular basis of taste. nih.gov
Structure
2D Structure
Properties
CAS No. |
33650-66-7 |
|---|---|
Molecular Formula |
C45H74O17 |
Molecular Weight |
887.1 g/mol |
IUPAC Name |
(3R,5R,8R,9R,10R,13S,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2R,5S,6R)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C45H74O17/c1-18-7-10-29(59-40(18)62-42-38(55)35(52)32(49)21(4)57-42)19(2)24-8-9-25-23-16-28(47)27-15-22(11-13-45(27,6)26(23)12-14-44(24,25)5)58-43-39(36(53)33(50)30(17-46)60-43)61-41-37(54)34(51)31(48)20(3)56-41/h18-27,29-43,46,48-55H,7-17H2,1-6H3/t18-,19-,20-,21-,22+,23+,24?,25+,26+,27-,29+,30+,31-,32-,33+,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44+,45+/m0/s1 |
InChI Key |
QZOALWMSYRBZSA-PDSBIMDKSA-N |
SMILES |
CC1CCC(OC1OC2C(C(C(C(O2)C)O)O)O)C(C)C3CCC4C3(CCC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C |
Isomeric SMILES |
C[C@H]1CC[C@@H](O[C@@H]1O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)[C@@H](C)C3CC[C@H]4[C@@]3(CC[C@@H]5[C@@H]4CC(=O)[C@H]6[C@@]5(CC[C@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C |
Canonical SMILES |
CC1CCC(OC1OC2C(C(C(C(O2)C)O)O)O)C(C)C3CCC4C3(CCC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C |
Synonyms |
osladin |
Origin of Product |
United States |
Isolation, Purification, and Advanced Analytical Methodologies for Osladin
Extraction and Initial Separation Techniques from Plant Biomass
The journey to isolate Osladin (B1214322) begins with the collection and processing of plant material, primarily the rhizomes of P. vulgare. The initial extraction aims to liberate the saponins (B1172615) from the complex plant matrix.
Typically, the dried and ground rhizomes are subjected to extraction with aqueous alcohol solutions, such as 70-80% methanol (B129727) or ethanol. okstate.eduresearchgate.net This solvent system is effective at solubilizing the polar glycosidic compounds like this compound while leaving behind many non-polar lipids and fibrous materials. google.com The resulting crude extract is a complex mixture containing saponins, flavonoids, sugars, and other plant metabolites. google.com
To achieve an initial separation and enrichment of the saponin (B1150181) fraction, a series of liquid-liquid partitioning steps are employed. The aqueous alcohol extract is often concentrated to remove the alcohol, and the remaining aqueous solution is then partitioned against a non-polar solvent, such as n-butanol. researchgate.net Saponins, due to their amphiphilic nature with both a fat-soluble aglycone and a water-soluble sugar moiety, preferentially move into the n-butanol layer. researchgate.netgoogle.com This step effectively separates the saponins from more polar compounds like simple sugars that remain in the aqueous phase. The n-butanol fraction, now enriched with this compound and other saponins, is then concentrated to yield a crude saponin mixture ready for further chromatographic purification. okstate.eduresearchgate.net
Chromatographic Purification Strategies for this compound
Following initial extraction, the crude saponin mixture requires extensive purification to isolate this compound from other structurally similar compounds. This is accomplished through a combination of powerful chromatographic techniques. nih.gov
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification of saponins like this compound. nih.gov Reversed-phase (RP-HPLC) is the most common mode used, employing a non-polar stationary phase, typically octadecylsilylated silica (B1680970) (C18), and a polar mobile phase. google.comnih.gov
A gradient elution is generally required, where the composition of the mobile phase is changed over time. The separation often starts with a high proportion of a weak solvent (e.g., water) and gradually increases the concentration of a strong organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov This allows for the separation of a complex mixture of saponins based on their subtle differences in polarity.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures. For complex mixtures of isomeric saponins, UHPLC can provide superior separation that might not be possible with standard HPLC. nih.govnih.gov
Detection of saponins can be challenging as many, including this compound, lack a strong chromophore for UV detection. researchgate.netnih.gov Therefore, detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) are often coupled with the HPLC or UHPLC system. researchgate.netnih.gov
Interactive Table: Typical HPLC/UHPLC Parameters for Saponin Purification
| Parameter | Description | Common Choices for this compound/Saponin Analysis |
| Technique | The type of liquid chromatography used. | HPLC, UHPLC nih.govnih.gov |
| Stationary Phase (Column) | The solid support inside the column that interacts with the analytes. | Reversed-Phase C18, C8 google.comnih.gov |
| Mobile Phase | The solvent that moves the analytes through the column. | Gradient of Water and Acetonitrile or Methanol nih.govnih.gov |
| Detector | The device used to detect the compounds as they elute from the column. | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), UV (at low wavelengths, ~205 nm) nih.govnih.gov |
Before final purification by HPLC, open column chromatography (CC) is frequently used as a preliminary, large-scale purification step to fractionate the crude n-butanol extract. youtube.comnih.gov Silica gel is a commonly used stationary phase for this purpose. youtube.comresearchgate.net The crude extract is loaded onto the top of the silica gel column, and a series of solvents or solvent mixtures (mobile phases) of increasing polarity are passed through it. A typical solvent system might be a gradient of chloroform-methanol-water. google.com Fractions are collected sequentially and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound. nih.govresearchgate.net
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique used to monitor the progress of column chromatography and to assess the purity of fractions. nih.govnih.gov A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, typically silica gel. The plate is then placed in a chamber with a solvent system. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. After development, the plate is dried and the separated spots are visualized, often by spraying with a reagent like orcinol-sulfuric acid or aniline-diphenylamine, which are effective for detecting sugars and glycosides. researchgate.net Fractions with similar TLC profiles are then pooled for further purification. researchgate.net
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of this compound
Once this compound is purified, its exact chemical structure, including its stereochemistry, must be determined. This requires the use of advanced spectroscopic techniques, as diffraction methods like X-ray crystallography are difficult to apply to non-crystalline saponins.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of complex natural products like this compound. emerypharma.comnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to piece together the molecular puzzle. stanford.educreative-biostructure.com
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and chemical environment of all the hydrogen atoms in the molecule. emerypharma.com The ¹³C NMR spectrum, often run with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number of carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary (C) carbons. nih.gov
2D NMR (COSY, HSQC, HMBC): 2D NMR experiments reveal correlations between different nuclei, which is crucial for establishing the connectivity of the atoms. creative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a map of all C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical experiments for structure elucidation. It shows correlations between protons and carbons that are separated by two or three bonds. This allows for the connection of molecular fragments, establishing the links between the steroidal aglycone and the sugar units, as well as the linkages between the sugars themselves. nih.gov
By carefully analyzing the chemical shifts, coupling constants, and the cross-peaks in these 2D spectra, researchers can unambiguously determine the complete covalent structure of this compound and its relative stereochemistry. nih.govnih.gov
Interactive Table: Key NMR Experiments for this compound's Structure Elucidation
| Experiment | Information Provided | Purpose in this compound Analysis |
| ¹H NMR | Chemical environment and connectivity of protons. emerypharma.com | Identifies protons on the steroid core and sugar units. |
| ¹³C NMR / DEPT | Number and type of carbon atoms (C, CH, CH₂, CH₃). nih.gov | Provides the carbon skeleton of the aglycone and sugars. |
| HSQC | Direct one-bond ¹H-¹³C correlations. | Assigns each proton to its corresponding carbon atom. |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. nih.gov | Connects the aglycone to the sugar chain and determines the sequence and linkage points of the sugars. |
Mass Spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and composition of a molecule. For large, thermally fragile molecules like this compound, "soft" ionization techniques are required to generate gas-phase ions without causing fragmentation. researchgate.net
ESI-MS (Electrospray Ionization Mass Spectrometry): In ESI, a solution of the analyte is sprayed through a charged capillary, creating charged droplets that evaporate to produce intact molecular ions, often with multiple charges. creative-proteomics.compremierbiosoft.com This is a very gentle technique well-suited for analyzing polar glycosides directly from an HPLC eluent. premierbiosoft.com
MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy. A pulse from a laser desorbs and ionizes the analyte molecules, typically producing singly charged ions. creative-proteomics.comnih.gov MALDI is highly sensitive and particularly effective for high molecular weight compounds. creative-proteomics.com
Once the molecular ion is generated, tandem mass spectrometry (MS/MS or MSⁿ) can be performed using analyzers like an Ion Trap (IT). nih.gov In this technique, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. Analyzing the resulting fragment ions allows researchers to deduce the sequence of the sugar units in the oligosaccharide chain and confirm the structure of the aglycone, complementing the data obtained from NMR. nih.gov
Single-Crystal X-ray Diffraction Analysis for this compound's Absolute Configuration Revision
The definitive three-dimensional structure of this compound, including its absolute stereochemistry, was unequivocally established through single-crystal X-ray diffraction analysis. This powerful analytical technique provided the crucial evidence needed to revise the initially proposed structure, which had been based on spectroscopic data and chemical degradation studies. The revision centered on the stereochemistry of the spirostanol (B12661974) moiety of the molecule.
Initial structural elucidation studies had incorrectly assigned the stereochemistry at key chiral centers of the aglycone. However, a pivotal study by Yamada and Nishizawa in 1995 led to the successful synthesis of the proposed this compound structure, which surprisingly exhibited no sweet taste. This prompted a re-investigation of the natural product. iisc.ac.in By isolating a pure sample of this compound from the rhizomes of Polypodium vulgare and obtaining suitable crystals, a single-crystal X-ray diffraction experiment was performed. iisc.ac.inresearchgate.net
The analysis revealed that the original stereochemical assignments at positions C-22, C-25, and C-26 were incorrect. The X-ray data provided the precise spatial arrangement of all atoms in the molecule, allowing for the unambiguous determination of the correct absolute configuration. The revised structure of this compound was thus established as (22R,25S,26R)-22,26-epoxy-6-oxo-5α-cholestan-3β,26-diol, with the sugar moieties attached as previously determined. iisc.ac.inresearchgate.net
The originally proposed stereochemistry was (22S, 25R, 26S), and the revision to (22R, 25S, 26R) highlighted the limitations of relying solely on spectroscopic methods for complex stereochemical assignments and underscored the indispensable role of single-crystal X-ray diffraction in the definitive structural elucidation of natural products. iisc.ac.in
Table 1: Comparison of Initial and Revised Stereochemistry of this compound
| Stereocenter | Initially Proposed Configuration | Revised Configuration (X-ray Diffraction) |
| C-22 | S | R |
| C-25 | R | S |
| C-26 | S | R |
Biosynthesis and Biogenesis of Osladin
Proposed Biosynthetic Pathways of Steroidal Saponins (B1172615) Leading to Osladin (B1214322)
The biosynthesis of this compound is believed to follow the general pathway established for steroidal saponins in plants. This multi-stage process originates from primary metabolism, utilizing precursors from both the mevalonate (B85504) (MVA) and the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathways. researchgate.netfrontiersin.org
The initial stages of these pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net These units are sequentially condensed to form geranylgeranyl diphosphate (B83284) (GGPP). The head-to-head condensation of two GGPP molecules, catalyzed by squalene (B77637) synthase (SQS), yields squalene. researchgate.net A key subsequent step is the epoxidation of squalene to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). uoa.gr
The cyclization of 2,3-oxidosqualene is a critical branch point in the biosynthesis of steroids and triterpenoids. uoa.grscispace.com In the proposed pathway for steroidal saponins like this compound, 2,3-oxidosqualene is cyclized by cycloartenol (B190886) synthase (CAS) to form cycloartenol, the primary precursor for phytosterols. scispace.com Through a series of subsequent enzymatic modifications, cycloartenol is converted to cholesterol. Cholesterol then serves as the aglycone backbone for the biosynthesis of this compound. scispace.com The final stages involve a series of oxidations and glycosylations to produce the final this compound molecule. uoa.gr
Table 1: Proposed Precursor Pathway for this compound Biosynthesis
| Step | Precursor | Product | General Enzyme Class |
| 1 | Acetyl-CoA (MVA pathway) / Pyruvate & Glyceraldehyde-3-phosphate (MEP pathway) | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Various |
| 2 | IPP & DMAPP | Geranylgeranyl Diphosphate (GGPP) | Prenyltransferase |
| 3 | Geranylgeranyl Diphosphate (GGPP) | Squalene | Squalene Synthase (SQS) |
| 4 | Squalene | 2,3-Oxidosqualene | Squalene Epoxidase (SQE) |
| 5 | 2,3-Oxidosqualene | Cycloartenol | Cycloartenol Synthase (CAS) |
| 6 | Cycloartenol | Cholesterol | Various |
| 7 | Cholesterol | This compound Aglycone | Cytochrome P450 Monooxygenases |
| 8 | This compound Aglycone | This compound | Glycosyltransferases |
Enzymatic Mechanisms and Precursor Transformations in this compound Biogenesis
While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, the key transformations can be inferred from the general principles of steroidal saponin (B1150181) synthesis. uoa.gr Following the formation of the cholesterol backbone, a series of modifications are catalyzed by specific enzyme families.
Cytochrome P450 Monooxygenases (P450s): These enzymes are responsible for the hydroxylation and oxidation of the steroidal skeleton. uoa.gr In the case of this compound, this would involve the introduction of hydroxyl groups at specific positions on the cholesterol molecule, leading to the formation of the this compound aglycone.
UDP-dependent Glycosyltransferases (UGTs): This diverse family of enzymes catalyzes the attachment of sugar moieties to the aglycone. uoa.grtechexplorist.com this compound is a diglycoside, meaning two separate sugar chains are attached to its steroidal core. The UGTs would facilitate the transfer of sugar units, likely from activated sugar donors such as UDP-glucose or UDP-rhamnose, to the aglycone in a specific sequence and linkage. techexplorist.com The precise order and stereochemistry of these glycosylation steps are crucial for the final structure and sweet taste of this compound.
The total synthesis of this compound has been achieved chemically, which has helped to confirm its complex structure. jst.go.jp However, the specific enzymes from Polypodium vulgare that carry out these precise transformations in vivo have yet to be isolated and characterized.
Environmental and Genetic Factors Influencing this compound Accumulation in Host Plants
The concentration of this compound in Polypodium vulgare is not static and is influenced by a combination of environmental and genetic factors. The production of secondary metabolites in plants is often a response to external stimuli and is under genetic control. nih.goviscientific.org
Environmental Factors: The chemical composition of P. vulgare, including its secondary metabolites, is known to vary depending on environmental conditions. iscientific.org Key factors that likely influence this compound accumulation include:
Temperature: Polypodium vulgare has an optimal temperature range for growth, and extreme temperatures can be detrimental. iscientific.org It is plausible that temperature stress could trigger changes in secondary metabolism, potentially affecting this compound production.
Soil Conditions: The pH and nutrient composition of the soil can affect plant growth and the synthesis of various phytochemicals. Polypodium vulgare is known to grow well in both dry and damp soils with a wide pH range. iscientific.org
Seasonal Variations: The time of year has been noted as a variable that can affect the production of secondary metabolites. nih.gov It is likely that this compound concentrations in the rhizomes of P. vulgare fluctuate with the seasons.
Genetic Factors: Polypodium vulgare is an allotetraploid species, meaning it possesses four sets of chromosomes that originated from the hybridization of two different parent species. wikipedia.org This complex genetic makeup likely contributes to the diversity of its secondary metabolites. The specific genes encoding the biosynthetic enzymes for this compound, such as the particular P450s and UGTs, are inherited. Variations in these genes among different populations of P. vulgare could lead to differences in the levels of this compound production. The existence of different ecotypes of P. vulgare with varying tastes suggests a genetic basis for the variation in the content of sweet compounds like this compound. iscientific.org
Table 2: Factors Potentially Influencing this compound Accumulation
| Factor Category | Specific Factor | Potential Influence on this compound Accumulation |
| Environmental | Temperature | Optimal growth temperature may favor higher accumulation, while stress may alter production. iscientific.org |
| Light | Intensity and duration can affect the overall metabolic state and resource allocation to secondary metabolites. | |
| Soil pH and Nutrients | Affects overall plant health and biosynthetic capacity. iscientific.org | |
| Seasonality | The concentration of this compound in rhizomes may vary throughout the year. nih.gov | |
| Genetic | Allotetraploidy | Complex genetic background may allow for a diverse and robust secondary metabolism. wikipedia.org |
| Gene Polymorphisms | Variations in the genes for biosynthetic enzymes (P450s, UGTs) could lead to different production levels. | |
| Ecotype Variation | Different ecotypes may have genetic predispositions for higher or lower this compound content. iscientific.org |
Molecular and Cellular Mechanisms of Osladin S Biological Activities
Investigation of Osladin's Interaction with Chemoreceptors
This compound's notable sweetness suggests an interaction with taste receptors, which are a type of chemoreceptor. The discovery of sweeteners often involves elucidating the cellular and molecular mechanisms of sweet taste chemoreception and designing agents that interact with these systems acs.org. While the exact proteinaceous receptor for sweet taste has not always been isolated and characterized, indirect evidence suggests the involvement of G-proteins in humans acs.org.
Receptor Binding Assays and Ligand-Protein Interaction Studies of This compound (B1214322)
Receptor binding assays are a tool used in drug discovery and the study of how substances interact with receptors nih.gov. These assays can include in vitro receptor binding assays and cell-based assays googleapis.com. While the provided search results mention receptor binding assays in the context of plant glycosides and chemoreceptors generally kb.segoogle.comwikimedia.org, specific detailed research findings on this compound's direct binding affinities or detailed ligand-protein interaction studies with isolated sweet taste receptors were not prominently featured in the search results. This compound is listed as a steroidal saponin (B1150181) with a sweetness intensity of 500 relative to sucrose (B13894) in the context of chemosensory receptor ligands google.comrospatent.gov.ru.
Cellular Antioxidant Mechanisms Mediated by this compound
Antioxidants are substances that can neutralize free radicals, helping to maintain oxidant-antioxidant homeostasis at the cellular level explorationpub.com. The antioxidant system in the body includes enzymatic antioxidants like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic compounds mdpi.com. Oxidative stress, an imbalance between oxidants and antioxidants, can disrupt cellular signaling and lead to molecular damage mdpi.com.
Polypodium vulgare, the plant from which this compound is isolated, has demonstrated antioxidant effects by eliminating reactive species and inactivating the oxidative stress response explorationpub.com. This activity can be attributed to the presence of phytochemical constituents, including saponins (B1172615) like this compound explorationpub.comnih.gov. Studies on P. vulgare extracts containing this compound have shown antioxidant activity researchgate.net. For instance, a study evaluating the antioxidant activity of P. vulgare methanolic extract (PVM) in 3T3 and HaCaT cell lines using a ROS assay demonstrated its antioxidant properties researchgate.net. This activity was potentially linked to the high content of polyphenolic compounds in the extract researchgate.net. While these studies indicate the presence of antioxidant activity in extracts containing this compound, detailed mechanisms specifically mediated by isolated this compound at the cellular level, such as direct scavenging of specific reactive oxygen species or modulation of antioxidant enzyme activity, were not extensively detailed in the provided search results.
Anti-Inflammatory Modulatory Pathways of this compound at the Cellular Level
Inflammation is a complex biological response, and its modulation at the cellular level involves various signaling pathways. Natural products, including some saponins and flavonoids, have been investigated for their anti-inflammatory properties nih.govwaocp.org. These effects can be mediated through the modulation of pathways such as NF-κB signaling benchchem.comnih.gov.
Research on Polypodium vulgare extract, which contains this compound, has indicated anti-inflammatory activities researchgate.netwaocp.org. Some studies on extracts containing this compound have shown weak anti-inflammatory properties waocp.org. However, specific details on the precise anti-inflammatory modulatory pathways directly influenced by isolated this compound at the cellular level were not comprehensively provided in the search results. Studies on other compounds have demonstrated anti-inflammatory effects through mechanisms involving the inhibition of pro-inflammatory mediators like TNF-α and IL-1β and the modulation of pathways such as SIRT1/HMGB1/NF-κB nih.gov.
Antimicrobial and Antibiofilm Mechanisms of this compound
The increasing resistance of pathogenic bacteria to conventional antibiotics has led to the search for alternative antimicrobial agents, including plant-derived compounds nih.gov. Saponins, including this compound, have been explored for their potential antimicrobial and antibiofilm properties nih.govmdpi.comufpe.br.
Polypodium vulgare extract, containing this compound, has shown antibacterial and antibiofilm properties ufpe.brumw.edu.pl. Studies have specifically attributed antimicrobial activity in the rhizome extract to this compound researchgate.netfrontiersin.org. The mechanisms by which saponins exert antimicrobial effects can involve interactions with bacterial membranes nih.govmdpi.comscirp.org.
Interaction of this compound and Related Saponins with Bacterial Membranes
Saponins are known to interact with bacterial membranes, potentially influencing their physical properties and leading to changes in cell surface hydrophobicity nih.govresearchgate.net. This interaction can increase the uptake of antibiotics into bacterial cells, thereby improving their antibacterial activity nih.govresearchgate.net. Saponins can also impair the permeability of the bacterial outer membrane nih.gov. In Gram-negative bacteria, which have lipopolysaccharides (LPS) covering their outer membrane and typically lack membrane sterols, saponins can interact with the lipid A part of LPS, increasing cell wall permeability due to their detergent-like properties nih.gov. This can facilitate the influx of antibiotics nih.gov.
Inhibition of Biofilm Formation and Disruption by this compound
Studies have investigated the effects of Polypodium vulgare rhizome extracts and purified this compound on bacterial biofilm formation and disruption. Research indicates that both the aqueous extract of P. vulgare rhizome and purified this compound can exert inhibitory effects on the survival and biofilm formation of uropathogenic Escherichia coli strains researchgate.netresearchgate.netresearchgate.net. One study specifically demonstrated that the extract significantly decreased the amount of biofilm produced by E. coli strains mdpi.com. In the case of the reference strain CFT073, the extract was found to completely inhibit biofilm synthesis in older, 48-hour and 72-hour consortia mdpi.com.
The mechanism behind the antibiofilm activity of P. vulgare extract, which contains this compound, may involve interactions with bacterial membranes. Saponins, the class of compounds to which this compound belongs, can interact with bacterial membranes, influencing their physical properties and potentially leading to changes in cell surface hydrophobicity mdpi.com. This interaction could enhance the uptake of antibiotics into bacterial cells, thereby improving their antibacterial activity mdpi.com. While the specific mechanism of this compound's action on biofilm disruption requires further detailed investigation, the observed reduction and complete inhibition of biofilm formation in certain bacterial strains highlight its potential in this area mdpi.comresearchgate.net.
Other Investigated Cellular Effects of this compound and Plant Extracts Containing It (e.g., Cytoprotective Activity, Enzyme Inhibition)
Beyond its effects on biofilms, this compound and extracts from Polypodium vulgare have been explored for other cellular activities, including cytoprotective effects and enzyme inhibition ontosight.aiwikipedia.org.
Research also suggests that P. vulgare extracts possess antioxidant properties, which could contribute to protective mechanisms against oxidative stress ontosight.ainih.govresearchgate.net. The antioxidant activity observed in P. vulgare extracts has been evaluated using assays such as the ROS assay in cell lines like 3T3 and HaCaT researchgate.netdntb.gov.ua. This antioxidant capacity may be attributed to the presence of various phytochemicals, including flavonoids and caffeoylquinic acid derivatives, found in the plant researchgate.netdntb.gov.ua.
Regarding enzyme inhibition, while the search results mention enzyme inhibitory activity in the context of plant extracts and other compounds, direct evidence detailing this compound's specific enzyme inhibition profile is less prominent in the provided snippets researchgate.netresearchgate.neteuropa.eufrontiersin.org. However, the broad range of biological activities associated with saponins and other compounds in Polypodium vulgare suggests potential interactions with various enzymatic pathways mdpi.comctdbase.org. For instance, some plant compounds, including certain flavonoids, have shown inhibitory effects on enzymes like nitric oxide synthase and xanthine (B1682287) oxidase, contributing to their antioxidant and anti-inflammatory properties researchgate.netfrontiersin.org. Further targeted research is needed to fully elucidate the specific enzyme targets and inhibitory activities of purified this compound.
Structure Activity Relationship Sar Studies of Osladin and Its Analogs
Impact of Stereochemistry (e.g., C-22, C-25, C-26) on Osladin's Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, at specific centers within the aglycone core of steroid glycosides significantly impacts their biological activity researchgate.net. For This compound (B1214322), the stereochemistry at positions C-22, C-25, and C-26 has been a key area of study epdf.pubepdf.pubresearchgate.netoup.com. The definitive stereochemistry of this compound was established as 22R, 25S, and 26R through single-crystal X-ray diffraction epdf.pubepdf.pubresearchgate.net. This determination was vital because a synthetic compound based on an earlier, incorrect structural assignment lacked any sweet taste epdf.pubresearchgate.netresearchgate.net.
Comparative studies with related sweet steroidal saponins (B1172615), such as polypodoside A from Polypodium glycyrrhiza, have revealed the same 22R, 25S, 26R stereochemistry, reinforcing the notion that this specific configuration in the spiroketal or furan (B31954) ring system is fundamental for sweet taste receptor interaction oup.com. While detailed quantitative data on the isolated impact of stereochemical changes at C-22, C-25, or C-26 on this compound's sweetness is not extensively available in the provided information, the necessity of the correct stereochemistry for sweetness highlights its critical role in the SAR of this compound epdf.pubresearchgate.netresearchgate.net.
Role of Glycosidic Moiety in this compound's Receptor Interactions and Activity Profile
The glycosidic moiety, comprising the sugar units linked to the aglycone, is a crucial determinant of the biological activity of glycosides like this compound ctdbase.orgresearchgate.netresearchgate.net. This compound's glycosidic structure features an α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl disaccharide at the C-3 position and an α-L-rhamnopyranosyl unit at C-26 wikipedia.org.
Sugar moieties influence properties such as solubility, distribution within the body, and interaction with biological targets, including taste receptors researchgate.netresearchgate.net. For sweet compounds, the sugar portion is known to be important for binding to the sweet taste receptor (TAS1R2/TAS1R3) mdpi.com. Research on other sweet glycosides, such as mogrosides and steviol (B1681142) glycosides, demonstrates that the type, number, and arrangement of sugar units can significantly alter sweetness intensity and taste characteristics mdpi.comresearchgate.net. For example, specific branching patterns of sugar chains have been shown to be advantageous for sweet taste mdpi.com.
Although comprehensive studies detailing systematic modifications of this compound's glycosidic moiety are not extensively covered in the search results, the general understanding of saponin (B1150181) SAR emphasizes the significance of the sugar chain. The specific rhamnose and glucose units and their linkages in this compound are integral to its sweet property. Alterations or removal of these sugar units would likely lead to a substantial reduction or change in sweetness, consistent with the observed importance of the glycosidic residue for the activity of many glycosides researchgate.netresearchgate.net. The chemical synthesis of saponin analogs often involves varying the sugar moieties to investigate their effect on activity scribd.comresearchgate.net.
Influence of Aglycone Structure on this compound's Biological Profiles
The aglycone, the non-sugar component, provides the core structure of a glycoside and is a major contributor to its biological activity ctdbase.orgresearchgate.netresearchgate.net. This compound's aglycone is a 5α-cholestan-6-one derivative containing a 22,26-epoxy group wikipedia.org. Structural variations in the aglycone of steroid glycosides can result in a wide range of biological effects, including cytotoxic and antitumor properties, in addition to influencing taste researchgate.net.
Studies on other steroidal saponins illustrate the impact of the aglycone. For instance, polypodoside A, also a sweet saponin, has polypodogenin as its aglycone, which differs from this compound's aglycone by a Δ⁷,⁸ double bond epdf.pubepdf.pub. This suggests that certain structural variations on the aglycone can be tolerated while retaining sweet taste activity. Research on other saponins, such as OSW-1, has involved modifying the aglycone structure and side chains to explore different biological activities, highlighting the aglycone's broader role in biological profiles scribd.comresearchgate.net. The specific structural features of this compound's aglycone, including the epoxy bridge and the ketone, in combination with the attached sugar units, are essential for its characteristic sweetening property.
Computational and Molecular Modeling Approaches in this compound SAR
Computational techniques, such as molecular docking and quantitative structure-activity relationships (QSAR), are valuable tools in the SAR analysis of sweeteners and their interactions with taste receptors mdpi.comacs.orgresearchgate.nettandfonline.com. These methods can aid in predicting binding affinities, identifying key interaction sites, and guiding the design of new analogs with improved properties acs.org.
While specific detailed computational studies focused exclusively on the interaction of this compound with the sweet taste receptor are not extensively detailed in the provided search results, the application of these methods to the study of sweeteners and saponins is a recognized approach mdpi.comacs.orgresearchgate.nettandfonline.com. Molecular modeling can be employed to analyze the preferred conformations of this compound and its analogs, the nature of their binding to the TAS1R2/TAS1R3 sweet taste receptor, and the energetic contributions of different parts of the molecule to the binding process mdpi.comacs.org.
For example, molecular docking studies comparing various terpenoid sweeteners have indicated that additional sugar moieties and specific hydroxyl groups can enhance hydrogen bonding with receptor residues, thereby influencing binding energy mdpi.com. QSAR studies can establish correlations between the physicochemical properties of sweetener analogs and their sweetness potency, leading to the development of predictive models acs.org. These computational approaches complement experimental SAR studies by offering molecular-level insights into the structure-activity relationships of this compound and can inform the rational design of new analogs with potentially enhanced sweetness or other desired biological activities.
Synthetic Chemistry and Chemical Modifications of Osladin
Total Synthesis Strategies for Osladin (B1214322)
Total synthesis efforts towards this compound have been undertaken to confirm its structure and provide access to material for further study. Early synthetic attempts based on a reported structure for this compound were not sweet, indicating that the initial structural assignment might have been incorrect. iisc.ac.inresearchgate.net Re-extraction and single-crystal X-ray diffraction studies later revealed the correct structure of the sweet principle, confirming it as the real this compound. iisc.ac.inresearchgate.net
A successful total synthesis of the real this compound was achieved starting from a steroidal aldehyde. iisc.ac.in This synthesis relied on newly developed glycosylation procedures to establish the correct sugar linkages and stereochemistry. iisc.ac.in
Key Synthetic Methodologies and Stereoselective Chemical Reactions in this compound Synthesis
The synthesis of this compound involves the construction of a complex steroidal aglycone and the attachment of sugar moieties through glycosidic bonds. Stereochemical control is paramount in these transformations to ensure the correct configuration at multiple chiral centers.
Key synthetic methodologies employed in this compound synthesis include the use of a steroidal aldehyde as a starting material, allowing for the automatic establishment of stereochemistry at several positions (C-3, 9, 10, 13, 14, 17, and 20). iisc.ac.in Stereoselective reactions are crucial for controlling the stereochemistry at other centers, specifically C-5, 22, 25, and 26. iisc.ac.in
The synthesis involves coupling the steroidal core with sugar residues. The sugar residues are considered as protecting groups for oxygen functionalities at C-5 and C-26 and are introduced at relatively early stages of the synthesis. iisc.ac.in
One successful approach involved the hydroboration of a trisaccharide intermediate followed by PDC oxidation to yield a ketone. iisc.ac.in Cleavage of benzyl (B1604629) protecting groups using Pd(OH)2-catalyzed hydrogenolysis furnished synthetic this compound. iisc.ac.in
Development of Stereoselective Glycosylation Procedures for this compound
A critical aspect of this compound synthesis is the formation of the correct glycosidic linkages with high stereoselectivity. This compound contains a disaccharide unit (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyloxy) attached to the C-3 position of the steroid and a single α-L-rhamnopyranosyl unit attached to the C-26 position. wikipedia.org
The synthesis of the real this compound utilized a newly developed β-selective and 2'-hydroxyl group-discriminated glucosylation procedure. iisc.ac.inresearchgate.net Additionally, an α-selective thermal rhamnosylation reaction was employed. iisc.ac.inresearchgate.net These methods were essential for achieving the correct stereochemistry of the glycosidic bonds. The glycosylation of the hemiacetalic hydroxyl group at C-26 presented a particular challenge that needed to be overcome stereoselectively. iisc.ac.in
Comparative Academic Studies of Osladin with Other Natural Sweeteners and Bioactive Saponins
Structural Similarities and Differences with Related Steroidal Glycosides (e.g., Polypodoside A)
Osladin (B1214322) is classified as a steroidal saponin (B1150181), a type of glycoside featuring a steroid aglycone attached to a carbohydrate chain wikipedia.orgcambridge.org. A related compound, polypodoside A, also an intensely sweet steroidal glycoside, has been identified in Polypodium glycyrrhiza dntb.gov.uanih.gov. The structure of this compound was revised based on single-crystal X-ray diffraction studies researchgate.net. The revised structure of this compound is (22R,25S,26R)-26-O-α-L-rhamnopyranosyl-(22R,25S,26R)-22,26-epoxy-6-oxo-5α-cholestan-3β,26-diol-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside wikipedia.orgresearchgate.net. Polypodoside A is described as a bidesmosidic steroidal saponin with saccharide substitution at C-3 and C-26 nih.gov. It is structurally related to this compound, determined as the 7,8-dehydro derivative of this compound nih.gov. This indicates a key difference in the steroid aglycone structure between the two compounds, specifically the presence of a double bond at the 7,8 position in polypodoside A that is absent in this compound nih.gov.
Both this compound and polypodoside A are characterized by a steroidal sapogenin backbone and glycosidic linkages to sugar moieties wikipedia.orgcambridge.orgnih.gov. The specific arrangement and types of sugars attached, as well as modifications to the steroid skeleton, contribute to their distinct properties, including sweetness intensity mdpi.com. This compound has been reported to be 500 times sweeter than sucrose (B13894), while polypodoside A is reported to be 600 times sweeter than a 6% sucrose solution wikipedia.org.
Comparative Analysis of Receptor Interaction Profiles with Other Sweet Compounds
The perception of sweetness is mediated by the sweet taste receptor, primarily the heterodimer of the human taste receptor types 1 member 2 and 1 member 3 (hT1R2-hT1R3) plopes.org. Studies comparing the receptor interaction profiles of various sweet compounds aim to understand the molecular basis of their sweetness potency and characteristics. While specific detailed studies on this compound's direct interaction profile with the hT1R2-hT1R3 receptor compared to a wide range of other sweeteners are not extensively detailed in the provided search results, comparisons are often made based on sweetness intensity and structural class.
Natural high-intensity sweeteners exhibit diverse chemical structures, including proteins (e.g., thaumatin, monellin, miraculin) and glycosides (e.g., stevioside (B1681144), glycyrrhizin, this compound, polypodoside A) wikipedia.orgnih.govnih.govnih.govdntb.gov.uacymitquimica.comncbs.res.innih.govnih.gov. Proteins like miraculin function as taste modulators, altering sour perception to sweet at acidic pH by interacting with the hT1R2-hT1R3 receptor plopes.org. Glycosidic sweeteners, such as stevioside and glycyrrhizin, also interact with the sweet taste receptor, though their specific binding sites and mechanisms can vary depending on their aglycone and glycosidic structures nih.govfrontiersin.org. Stevioside, a diterpene glycoside, is known to bind to insulin (B600854) receptors and other proteins involved in the signaling pathway frontiersin.org. Glycyrrhizin, a triterpene glycoside, has a sweetness potency significantly lower than this compound or polypodoside A nih.gov.
The significant sweetness of this compound and polypodoside A suggests potent interaction with the sweet taste receptor, likely involving specific binding modes dictated by their steroidal saponin structure and glycosylation pattern mdpi.com. Comparative studies often utilize techniques like molecular docking and functional assays to elucidate these interactions, highlighting how structural nuances influence binding affinity and subsequent sweet taste perception.
Cross-Comparative Biological Activity Assessments with Other Plant-Derived Bioactive Saponins (B1172615)
Saponins, as a class of natural products, exhibit a wide array of biological activities beyond sweetness, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer effects cambridge.orgnih.govnih.govresearchgate.netnih.gov. These activities are often attributed to their amphipathic nature, allowing interaction with cell membranes, although other mechanisms are also involved cambridge.orgnih.gov.
Comparative biological activity assessments involving this compound and other plant-derived bioactive saponins would typically investigate shared or distinct pharmacological effects. While the primary focus on this compound is its sweetness, its nature as a steroidal saponin suggests potential for other bioactivities characteristic of this class wikipedia.orgcambridge.org. Steroidal saponins, in general, have been studied for various effects, including cytotoxicity and antitumor properties researchgate.netnih.gov.
Studies comparing the biological activities of different saponins emphasize the role of structural variations in determining specific effects nih.govnih.govmdpi.com. For example, differences in the aglycone structure, the type and number of sugar moieties, and their positions of attachment can significantly influence biological activity nih.govresearchgate.net. Research on other saponins has shown structure-dependent activity in areas like membrane permeabilization, enzyme inhibition, and modulation of cellular processes cambridge.orgnih.govnih.gov.
Although specific comparative studies detailing this compound's non-sweet biological activities alongside a broad range of other saponins were not prominently found in the search results, the general understanding of saponin bioactivity suggests that this compound, as a steroidal saponin, may possess other biological properties that could be explored in future comparative research cambridge.orgnih.govnih.gov. Such studies are crucial for a comprehensive understanding of this compound's potential therapeutic or other applications beyond its use as a sweetener.
Future Directions and Emerging Research Avenues for Osladin
Advancements in High-Throughput Screening for Novel Osladin-Related Bioactivities
High-throughput screening (HTS) is a critical technology in drug discovery, enabling the rapid assessment of large numbers of molecules for specific biological activities. atrandi.comnih.gov For a natural product like This compound (B1214322), HTS offers a powerful tool to uncover novel bioactivities beyond its known sweet taste. HTS assays can be designed to investigate a wide array of potential therapeutic effects, such as antimicrobial, antibiofilm, and cytotoxic activities. waocp.orgfrontiersin.orgresearchgate.net
Recent advancements in HTS methodologies, including the use of automated imaging systems and microfluidics, allow for the screening of thousands of compounds per week. atrandi.comnih.gov In the context of this compound, these platforms could be used to screen for effects on various cell lines or microbial cultures. For instance, a study on the aqueous extract of P. vulgare and purified this compound demonstrated inhibitory effects on the survival and biofilm formation of uropathogenic Escherichia coli. researchgate.net This finding opens the door for HTS campaigns to identify other microbial species susceptible to this compound and to elucidate the underlying mechanism of its antibiofilm properties.
Furthermore, HTS can be employed to explore the potential of this compound in cancer research. An ethanolic extract of P. vulgare, which contains this compound, was shown to induce apoptosis in human malignant melanoma cells. waocp.org This suggests that HTS assays focused on markers of apoptosis and cell viability in various cancer cell lines could reveal new anticancer applications for this compound and its derivatives. The integration of HTS with sophisticated data analysis will be crucial in identifying promising "hits" and prioritizing them for further investigation.
Exploration of Chemodiversity and Analog Development for Enhanced Specificity and Potency
The chemical structure of this compound, a steroidal saponin (B1150181) glycoside, provides a rich scaffold for chemical modification and the development of analogs with improved properties. wikipedia.orgresearchgate.net The exploration of this "chemodiversity" is a key strategy for enhancing the specificity and potency of this compound's biological activities. The synthesis of this compound analogs allows researchers to probe structure-activity relationships, identifying which parts of the molecule are essential for its effects.
For example, the synthesis of various this compound analogs has revealed that even minor structural changes can have a dramatic impact on taste, with some derivatives being sweeter than the parent compound, while others are bitter. researchgate.net This principle can be extended to other bioactivities. By systematically modifying the sugar moieties or the steroidal backbone, it may be possible to design analogs with enhanced antimicrobial or anticancer potency, or with improved pharmacokinetic properties.
A formal synthesis of this compound has been achieved, providing a platform for the creation of novel analogs that are not accessible through isolation from natural sources. researchgate.net This opens up possibilities for creating libraries of this compound-related compounds that can be subjected to high-throughput screening, as described in the previous section. The goal of this approach is to identify analogs with a more favorable therapeutic profile, such as increased efficacy and reduced off-target effects.
Application of Omics Technologies to this compound Biosynthesis and Mechanism Elucidation
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of natural products. nih.govmdpi.comnih.gov These high-throughput approaches provide a global view of the molecular processes within an organism and can be powerfully applied to understand the biosynthesis of this compound and to elucidate its mechanisms of action.
The biosynthesis of a complex molecule like this compound involves a series of enzymatic steps. By integrating transcriptomic and metabolomic data from P. vulgare, researchers can identify the genes and enzymes responsible for constructing the this compound molecule. parasiticplants.orghortherbpublisher.com This knowledge is not only of fundamental scientific interest but also has practical applications. Once the biosynthetic pathway is fully characterized, it may be possible to transfer the relevant genes to a microbial host, such as yeast or E. coli, for heterologous production. nih.gov This would provide a sustainable and scalable source of this compound, overcoming the limitations of isolation from its natural source.
Furthermore, omics technologies can be used to unravel the molecular mechanisms by which this compound exerts its biological effects. For example, if this compound is found to have anticancer activity, proteomics and transcriptomics could be used to identify the proteins and signaling pathways that are affected by the compound in cancer cells. mdpi.com This information is crucial for understanding how this compound works and for identifying potential biomarkers to predict treatment response. The integration of multiple omics datasets, often referred to as "multi-omics," provides a particularly powerful approach for generating a comprehensive understanding of this compound's bioactivity. nih.gov
Methodological Innovations in this compound Isolation and Characterization to Overcome Availability Challenges
A significant bottleneck in this compound research is its limited availability. This compound is present in the rhizomes of P. vulgare in relatively low concentrations, and its isolation can be a laborious process. skemman.isresearchgate.net Methodological innovations in isolation and characterization are therefore essential to support future research efforts.
Traditional methods for this compound isolation have involved techniques such as partition chromatography and separation on silica (B1680970) gel columns. skemman.is More recent approaches have utilized resin column fractionation and preparative high-performance liquid chromatography (HPLC) to obtain highly purified this compound. researchgate.net Further advancements in chromatographic techniques, such as counter-current chromatography, could offer more efficient and scalable purification methods.
In addition to improving isolation techniques, there is a need for advanced analytical methods for the rapid and accurate characterization of this compound and its analogs. High-resolution mass spectrometry (HRMS) has proven to be a valuable tool for confirming the identity of isolated this compound. researchgate.net The development of new analytical workflows that combine techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy will be crucial for the structural elucidation of novel this compound-related compounds discovered through analog synthesis or biosynthetic efforts. Overcoming the challenge of this compound availability through these methodological innovations will be a key enabler for all other avenues of future research.
Q & A
Q. What are the primary chromatographic techniques for isolating osladin from plant material, and how are they optimized to address low yield challenges?
this compound isolation typically involves vacuum liquid chromatography (VLC) , thin-layer chromatography (TLC) , and preparative HPLC . Key optimizations include:
- Solvent substitution : Replacing hazardous solvents like chloroform (polarity 4.1) with safer alternatives like ethyl acetate (polarity 4.4) to improve safety without compromising separation efficiency .
- Gradient systems : Using ethyl acetate:ethanol:water (16:2:1) for column chromatography to enhance fractionation of steroidal saponins .
- TLC validation : Employing silica F254 plates with ethyl acetate:96% ethanol:water (80:13:7) to confirm this compound presence via reference standards .
Q. How can researchers confirm the structural identity of this compound in complex plant extracts?
Q. Why do some plant sources yield bitter-tasting this compound extracts, and how can this be mitigated?
Bitterness arises from co-extracted polypodosides (e.g., polypodoside B) and environmental factors (e.g., nutrient-deficient growth conditions). Mitigation strategies include:
- Alternative sourcing : Using Polypodium glycyrrhiza (licorice fern) instead of Polypodium vulgare for higher this compound content and fewer bitter contaminants .
- Selective fractionation : Adjusting VLC gradients (e.g., 70:30 ethyl acetate:methanol) to exclude bitter compounds .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in this compound’s reported sweetness potency and toxicity?
Discrepancies arise from structural analogs (e.g., polypodoside A vs. This compound) and purity variations. Robust methods include:
- Dose-response assays : Comparing sweetness thresholds using human taste panels or cell-based T1R2/T1R3 receptor assays .
- Toxicological profiling : Assessing mutagenicity via Ames tests and acute toxicity in murine models, noting this compound’s conjugated carbonyl groups may induce DNA adduct formation .
Q. How can this compound’s poor aqueous solubility be addressed for pharmacological studies?
Strategies involve:
Q. What synthesis pathways exist for this compound, and what are their limitations?
Partial synthesis from solasodine (a steroidal alkaloid) is documented, but challenges include:
- Stereochemical control : Ensuring correct β-configuration at C-26 during glycosylation .
- Scalability : Low yields (~5%) in multi-step processes (e.g., Havel and Carny’s 1975 protocol) due to side reactions .
Methodological Guidance
Q. How should researchers design experiments to compare this compound with structurally related saponins?
- Comparative chromatography : Use identical HPLC conditions (e.g., Gemini-NX C-18 column, 205 nm detection) for retention time alignment .
- In silico modeling : Perform molecular docking studies to evaluate binding affinities to sweet taste receptors .
Q. What protocols ensure reproducibility in this compound isolation studies?
- Standardized extraction : Document pressure (1500 psi), temperature (140°C), and solvent ratios (e.g., 20% ethanol) for pressurized hot water extraction .
- Purity thresholds : Require ≥95% purity via HPLC (e.g., single peak at 20.7 minutes) before biological testing .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
